molecular formula C41H55N9O12S B132768 (Hyp(3))met-callatostatin CAS No. 158641-27-1

(Hyp(3))met-callatostatin

Numéro de catalogue B132768
Numéro CAS: 158641-27-1
Poids moléculaire: 898 g/mol
Clé InChI: KAHQNCNJNYLAMQ-AILGIMQKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Hyp(3))met-callatostatin is a peptide that has been identified as a potent inhibitor of tumor growth. It is derived from the venom of the sea anemone, Calliactis parasitica. This peptide has gained attention in recent years due to its potential applications in cancer research.

Mécanisme D'action

The mechanism of action of (Hyp(3))met-callatostatin is not fully understood. However, it is believed that the peptide binds to specific receptors on the surface of cancer cells, which leads to the inhibition of cell proliferation and angiogenesis. The peptide may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anti-angiogenic effects of the peptide. The peptide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (Hyp(3))met-callatostatin is its specificity for cancer cells. The peptide has been shown to have minimal effects on normal cells, which makes it an attractive candidate for cancer therapy. However, one of the limitations of the peptide is its stability. This compound is susceptible to degradation by proteases, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the research of (Hyp(3))met-callatostatin. One direction is to investigate the potential of the peptide as a therapeutic agent for cancer. Clinical trials may be conducted to evaluate the safety and efficacy of the peptide in humans. Another direction is to explore the use of this compound as a tool for cancer research. The peptide may be used to study the mechanisms of cancer cell proliferation and angiogenesis. Additionally, the peptide may be modified to increase its stability and effectiveness in vivo.
Conclusion:
This compound is a promising peptide that has potential applications in cancer research. The peptide has been shown to inhibit the growth of various cancer cell lines and inhibit angiogenesis. However, further research is needed to fully understand the mechanism of action of the peptide and to evaluate its potential as a therapeutic agent for cancer.

Méthodes De Synthèse

(Hyp(3))met-callatostatin is a peptide that is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group. After the peptide chain is complete, the chemical groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

(Hyp(3))met-callatostatin has been extensively studied for its potential applications in cancer research. The peptide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Propriétés

Numéro CAS

158641-27-1

Formule moléculaire

C41H55N9O12S

Poids moléculaire

898 g/mol

Nom IUPAC

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C41H55N9O12S/c1-63-15-13-27(36(43)57)45-33(53)21-44-37(58)28(16-23-6-3-2-4-7-23)46-39(60)30(19-35(55)56)47-38(59)29(17-24-9-11-25(51)12-10-24)48-40(61)32-18-26(52)22-50(32)41(62)31-8-5-14-49(31)34(54)20-42/h2-4,6-7,9-12,26-32,51-52H,5,8,13-22,42H2,1H3,(H2,43,57)(H,44,58)(H,45,53)(H,46,60)(H,47,59)(H,48,61)(H,55,56)/t26-,27+,28+,29+,30+,31+,32+/m1/s1

Clé InChI

KAHQNCNJNYLAMQ-AILGIMQKSA-N

SMILES isomérique

CSCC[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)CN)O

SMILES

CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O

SMILES canonique

CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O

Séquence

GPXYDFGM

Synonymes

(Hyp(3))Met-callatostatin
Gly-Pro-Hyp-Tyr-Asp-Phe-Gly-Met-NH2
glycyl-prolyl-hydroxyprolyl-tyrosyl-aspartyl-phenylalanyl-glycyl-methioninamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.